4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(cyclohex-3-ene-1-carbonyl)piperidine
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Description
The compound “4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(cyclohex-3-ene-1-carbonyl)piperidine” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It has been proposed as a bromodomain inhibitor with micromolar IC50 values . Bromodomains are promising therapeutic targets for treating various diseases, including cancers .
Molecular Structure Analysis
The molecular structure of this compound is related to its function as a bromodomain inhibitor . The binding modes of similar compounds have been characterized by determining the crystal structures of BD1 in complex with selected inhibitors .Mechanism of Action
Target of action
The compound “4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(cyclohex-3-ene-1-carbonyl)piperidine” belongs to the class of triazolopyridazines . Compounds in this class have been found to exhibit various biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular activities
Mode of action
Triazolopyridazines often interact with their targets through hydrogen bond accepting and donating characteristics, which allows them to make specific interactions with different target receptors .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Given the broad range of activities exhibited by other triazolopyridazines, it’s likely that multiple pathways could be involved .
Result of action
Based on the activities of other triazolopyridazines, it could potentially have effects such as inhibiting the growth of cancer cells, killing or inhibiting the growth of microbes, reducing inflammation, or inhibiting the activity of certain enzymes .
Future Directions
Properties
IUPAC Name |
[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-cyclohex-3-en-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-21(2,3)17-9-10-18-22-23-19(26(18)24-17)15-11-13-25(14-12-15)20(27)16-7-5-4-6-8-16/h4-5,9-10,15-16H,6-8,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAAMNUERSFQHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4CCC=CC4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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